
2-氯-N-(3-氰基-1-苯基-4,5,6,7-四氢-1H-吲哚-2-基)乙酰胺
描述
The compound “2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” is a chemical compound with the molecular weight of 313.79 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClN3O/c18-10-16 (22)20-17-14 (11-19)13-8-4-5-9-15 (13)21 (17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2, (H,20,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学研究应用
Cancer Treatment
Indole derivatives, including the compound , have shown promise in the treatment of cancer. They exhibit various biologically vital properties, such as inhibiting the growth of cancer cells. The compound’s ability to interact with cellular components can be harnessed to develop targeted therapies for different types of cancer .
Antimicrobial Activity
The structural framework of indole derivatives lends itself to antimicrobial activity. This compound could potentially be used to develop new antibiotics or antiseptic agents that target a broad spectrum of microbes, addressing the growing concern of antibiotic resistance .
Neurological Disorders
Given the compound’s indole core, it may have applications in treating neurological disorders. Indoles are known to affect neurotransmitter activity, and this compound could be part of novel treatments for diseases like Parkinson’s or Alzheimer’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for the development of drugs to treat chronic inflammatory diseases. This compound could be investigated for its efficacy in reducing inflammation in conditions such as arthritis or inflammatory bowel disease .
Cardiovascular Health
Indole derivatives have been associated with cardiovascular benefits. Research into this compound could explore its potential in improving heart health, possibly by reducing arterial plaque or aiding in the management of blood pressure .
Endocrine System Modulation
Compounds with an indole base have been studied for their effects on the endocrine system. This particular compound might be used to modulate hormone levels, offering therapeutic options for conditions like adrenal insufficiency or Cushing’s syndrome .
安全和危害
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation. Appropriate safety measures should be taken when handling this compound .
未来方向
As the specific applications and biological activities of this compound are not detailed in the available resources, future research could focus on exploring these aspects. Given the known reactivity of cyanoacetamides, this compound could potentially be used as a precursor for synthesizing a variety of heterocyclic compounds .
属性
IUPAC Name |
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-10-16(22)20-17-14(11-19)13-8-4-5-9-15(13)21(17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVXXDZTUSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide | |
CAS RN |
1050911-12-0 | |
| Record name | 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





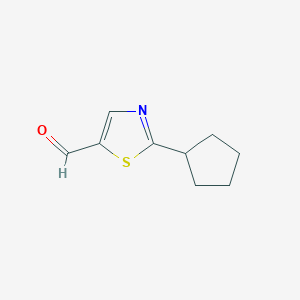
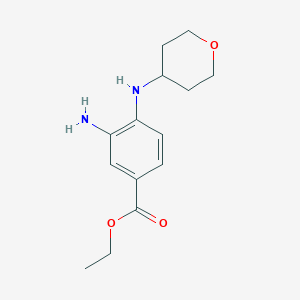
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
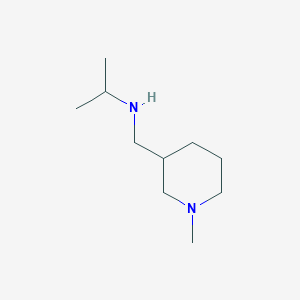
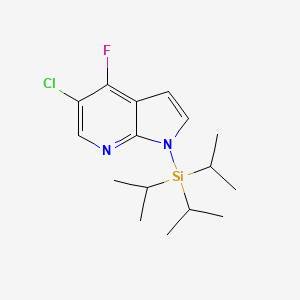
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)
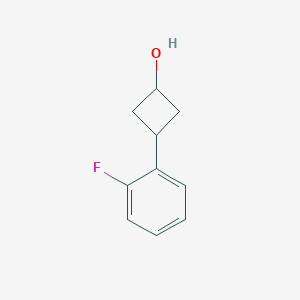

amine](/img/structure/B1453632.png)
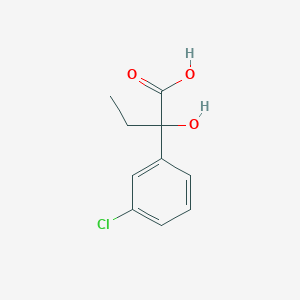
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)